molecular formula C12H13N3O2 B4508756 N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide

N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide

Cat. No.: B4508756
M. Wt: 231.25 g/mol
InChI Key: MZXATLVLXOZSSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms

Mechanism of Action

While the specific mechanism of action for “N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide” is not mentioned in the search results, 1,2,4-oxadiazoles have been synthesized as anti-infective agents with various activities . The mechanism of action for these compounds often involves interactions with bacterial, viral, or other microbial targets, although the specific targets can vary depending on the compound and the microorganism .

Future Directions

The future directions for research on “N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide” and similar compounds could involve further exploration of their anti-infective properties . Additionally, the development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One efficient method is the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the 1,2,4-oxadiazole core without the need for protective groups and yields structurally diverse substituted anilines.

Industrial Production Methods

Industrial production of 1,2,4-oxadiazole derivatives often involves scalable one-pot synthesis methods. These methods are designed to be efficient and cost-effective, utilizing readily available starting materials and mild reaction conditions to produce high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups attached to it.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve mild temperatures and solvents like ethanol or DMSO .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different oxadiazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or the oxadiazole moiety .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,2,4-oxadiazole derivatives, such as:

Uniqueness

N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of the ethyl group on the oxadiazole ring and the acetamide moiety on the phenyl ring can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-3-11-14-12(17-15-11)9-4-6-10(7-5-9)13-8(2)16/h4-7H,3H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXATLVLXOZSSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.